Cas no 2877663-61-9 (N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine)
![N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine structure](https://ja.kuujia.com/scimg/cas/2877663-61-9x500.png)
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine 化学的及び物理的性質
名前と識別子
-
- 2877663-61-9
- AKOS040888134
- F6839-1710
- N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine
- N-(1-Methylpropyl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine
-
- インチ: 1S/C11H13F3N4/c1-3-7(2)16-9-10-17-8(11(12,13)14)6-18(10)5-4-15-9/h4-7H,3H2,1-2H3,(H,15,16)
- InChIKey: SAIJUQGEZSPNKO-UHFFFAOYSA-N
- SMILES: C12=NC(C(F)(F)F)=CN1C=CN=C2NC(C)CC
計算された属性
- 精确分子量: 258.10923092g/mol
- 同位素质量: 258.10923092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 1.54±0.30(Predicted)
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6839-1710-1mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6839-1710-25mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6839-1710-75mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6839-1710-10mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6839-1710-20mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6839-1710-3mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6839-1710-4mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6839-1710-100mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6839-1710-2μmol |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6839-1710-2mg |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
2877663-61-9 | 2mg |
$88.5 | 2023-09-07 |
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amineに関する追加情報
Professional Introduction to N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine (CAS No. 2877663-61-9)
N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2877663-61-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a complex imidazo[1,2-a]pyrazine core, make it a compelling candidate for further investigation in medicinal chemistry.
The imidazo[1,2-a]pyrazine scaffold is a well-known pharmacophore in drug discovery, with several approved drugs featuring this motif. Its ability to interact with various biological targets makes it a versatile platform for designing novel therapeutic agents. In particular, the incorporation of a trifluoromethyl group into the structure can significantly enhance the metabolic stability and binding affinity of the molecule. This modification is particularly valuable in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases, which are often involved in critical signaling pathways.
The N-(butan-2-yl) substituent in N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine adds another layer of complexity to its potential biological activity. Butyl chains are commonly found in bioactive molecules due to their ability to influence solubility and receptor binding. The specific positioning of this substituent may play a crucial role in modulating the compound's interaction with biological targets, thereby affecting its overall pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. These tools have been instrumental in identifying potential lead compounds for further optimization. In particular, virtual screening techniques have been used to screen large libraries of compounds for their ability to bind to specific protein targets. N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine has shown promising results in these screenings, indicating its potential as a starting point for developing novel therapeutic agents.
The synthesis of N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent methodologies have demonstrated effective strategies for introducing trifluoromethyl groups into organic molecules without compromising their integrity. These advancements have made it possible to synthesize complex molecules like N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine with greater ease and efficiency.
In addition to its structural complexity, N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine has shown intriguing biological activities in preliminary studies. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation. The precise mechanisms by which these effects are mediated are still under investigation, but the initial findings are promising enough to warrant further exploration.
The pharmaceutical industry is increasingly focusing on developing targeted therapies that address specific molecular pathways involved in disease progression. Compounds like N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine represent an important step towards this goal. By leveraging the unique structural features of this molecule, researchers hope to develop novel drugs that are more effective and have fewer side effects compared to existing treatments.
Future research on N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-am ine will likely focus on optimizing its pharmacological properties through structure-based drug design. This approach involves modifying specific parts of the molecule to enhance its potency, selectivity, and pharmacokinetic profile. Advances in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be crucial in understanding the three-dimensional structure of this compound and how it interacts with biological targets.
The development of new therapeutic agents is a complex and iterative process that requires collaboration across multiple disciplines. Chemists play a pivotal role in designing and synthesizing novel molecules like N-(butan - ily)- 2 - ( trif luoro me th y l ) i mid azo [ 1 , 2 - a ] py ra z i n - 8 - am ine , while biologists provide insights into how these compounds interact with living systems. Pharmacologists then work to translate these interactions into clinical benefits for patients.
In conclusion, N-(butan - ily ) - 2 - ( trif luoro me th y l ) i mid azo [ 1 , 2 - a ] py ra z i n - 8 - am ine ( CAS No . 2877663 -61 -9 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features and preliminary biological activities make it an attractive candidate for further investigation . As research continues , it is likely that this molecule will play an important role in the development of new treatments for various diseases .
2877663-61-9 (N-(butan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine) Related Products
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)




